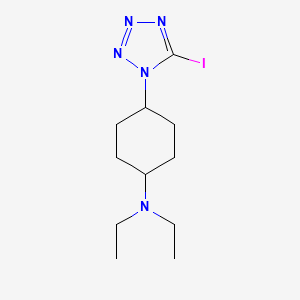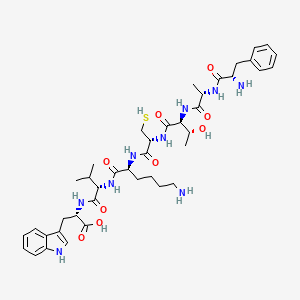![molecular formula C17H14F3NOSe B14191412 1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one CAS No. 919083-41-3](/img/structure/B14191412.png)
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of trifluoromethyl and phenylselanyl groups, which impart unique chemical properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. This reaction proceeds through a [3+2]-cycloaddition mechanism, followed by a [3+6]-cycloaddition with an additional molecule of diphenyldiazomethane . The reaction is carried out in ethyl ether at room temperature (20°C) to afford the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product. Additionally, industrial production would necessitate the use of appropriate safety measures and equipment to handle the reagents and by-products.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form corresponding hydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Hydro derivatives.
Substitution: Substituted derivatives with nucleophiles.
科学的研究の応用
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylselanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Similar in structure but lacks the phenylselanyl group.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Contains an ethoxy group instead of the phenylselanyl group.
Uniqueness
1,1,1-Trifluoro-4-[2-(phenylselanyl)anilino]pent-3-en-2-one is unique due to the presence of both trifluoromethyl and phenylselanyl groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and potential biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
919083-41-3 |
|---|---|
分子式 |
C17H14F3NOSe |
分子量 |
384.3 g/mol |
IUPAC名 |
1,1,1-trifluoro-4-(2-phenylselanylanilino)pent-3-en-2-one |
InChI |
InChI=1S/C17H14F3NOSe/c1-12(11-16(22)17(18,19)20)21-14-9-5-6-10-15(14)23-13-7-3-2-4-8-13/h2-11,21H,1H3 |
InChIキー |
SBXWBEFKOYAPLG-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1[Se]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]quinoline](/img/structure/B14191337.png)

![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)
![4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide](/img/structure/B14191360.png)
![11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14191374.png)

![3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14191392.png)

![(4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate](/img/structure/B14191397.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate](/img/structure/B14191403.png)
